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3-(Carbamothioylamino)benzoate

Cat. No.: B14760436
M. Wt: 195.22 g/mol
InChI Key: JRQJYVACDJEUDZ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Carbamothioylamino Chemistry

The chemistry of the carbamothioylamino group is fundamentally rooted in the chemistry of thiourea (B124793). Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom, is the parent molecule from which carbamothioylamino derivatives are derived. nih.govsemanticscholar.org The term "carbamothioylamino" describes a substituted thiourea moiety linked to another chemical structure.

The journey of thiourea chemistry began in the 19th century. While urea was first synthesized from inorganic materials by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism, thiourea was first synthesized several decades later. nih.gov One of the earliest methods involved heating ammonium (B1175870) thiocyanate (B1210189). britannica.com Today, industrial manufacturing often involves the reaction of hydrogen sulfide (B99878) with calcium cyanamide. acs.org

Initially, the applications of thiourea were limited. Early uses included roles in photography as a fixing agent and in the production of thermosetting resins. britannica.com However, as the field of organic synthesis matured, the versatility of the thiourea scaffold became increasingly apparent. Researchers discovered that the thiourea moiety could serve as a synthon for the creation of various heterocyclic compounds, which are foundational to many areas of medicinal chemistry. rsc.org

In medicinal chemistry, thiourea derivatives have emerged as "privileged structures," meaning they are molecular frameworks that can bind to multiple biological targets. nih.gov This versatility has led to their incorporation into a wide range of therapeutic agents, including antibacterial, antiviral, and antifungal compounds. nih.govresearchgate.net For instance, early antibacterial drugs like thioacetazone were developed for the treatment of tuberculosis. nih.gov The ability of the thiourea group to form stable hydrogen bonds is a key factor in its interaction with biological receptors and enzymes. nih.gov

Table 1: Key Milestones in the History of Thiourea Chemistry

Year Milestone Significance Reference(s)
1825 First discovery of thiourea. Isolated by William Christopher Zeise from the reaction of ammonia (B1221849) and carbon disulfide. ontosight.aiontosight.ai
1873 First synthesis of thiourea. Synthesized by Marceli Nencki as the first analogue of urea. nih.gov
Early 20th Century Initial industrial applications. Used in photography, rubber manufacturing, and as a starting material for dyes. britannica.comacs.org
Mid-20th Century Emergence in medicinal chemistry. Development of thiourea-containing drugs like thioacetazone for tuberculosis. nih.gov
Late 20th - 21st Century Recognition as a "privileged structure". Wide use in the synthesis of diverse bioactive compounds and organocatalysts. nih.govrsc.orgsciencepublishinggroup.com

Significance of the Benzoate (B1203000) Moiety in Medicinal and Materials Science Research

The benzoate moiety is a ubiquitous structural unit found in both natural products and synthetic compounds, contributing significantly to their physical, chemical, and biological properties. nih.gov

In the realm of medicinal science , benzoic acid and its salt, sodium benzoate, are well-known for their antimicrobial properties. researchgate.net This has led to their extensive use as preservatives in food, beverages, and pharmaceutical formulations, where they inhibit the growth of bacteria, yeasts, and molds. patsnap.comnih.gov The mechanism of action involves the uptake of the active form, benzoic acid, which is more readily able to penetrate microbial cell membranes in acidic conditions, subsequently disrupting metabolic functions and inhibiting protein synthesis. patsnap.com Beyond its role as a preservative, sodium benzoate is an approved drug for the treatment of urea cycle disorders. nih.govnih.gov Research has also explored its potential therapeutic applications in neurology, with studies investigating its effects on neurotrophic factors and its potential relevance to conditions like schizophrenia. nih.govnih.gov

In materials science , the benzoate moiety is valued for its influence on the structure and properties of various materials. Its rigid, planar structure plays a role in the formation of liquid crystals. researchgate.net The interaction of benzoate groups can lead to self-assembling supramolecular structures, which are of interest for developing new display technologies and sensors. Furthermore, benzoate compounds have been investigated as corrosion inhibitors, where they can form a protective film on metal surfaces, preventing degradation. researchgate.net In polymer science, benzoates can be used as nucleating agents, influencing the crystallization of plastics. nih.gov They have also been incorporated into coatings to confer antimicrobial and antifouling properties. researchgate.net

Table 2: Applications of the Benzoate Moiety

Field Application Function/Significance Reference(s)
Medicinal Science Food & Drug Preservative Inhibits microbial growth (antifungal, antibacterial). patsnap.comnih.gov
Therapeutics Treatment of urea cycle disorders. nih.govnih.gov
Neuroscience Research Investigated for effects on neurotrophic factors. nih.gov
Materials Science Liquid Crystals Component in self-assembling supramolecular structures. researchgate.net
Corrosion Inhibition Forms a protective film on metal surfaces. researchgate.net
Polymer Additive Acts as a nucleating agent in plastics. nih.gov
Antifouling Coatings Incorporated to prevent bacterial attachment. researchgate.net

Overview of Research Trajectories for 3-(Carbamothioylamino)benzoate and its Analogues

While specific academic research focusing exclusively on this compound is not extensively documented, significant research has been conducted on its analogues, particularly phenylthiourea (B91264) derivatives. These studies provide insight into the potential research directions for this chemical class. The primary trajectories involve the synthesis of novel analogues and the evaluation of their biological activities.

A major area of investigation for phenylthiourea analogues is their role as inhibitors of melanogenesis. nih.gov Phenylthiourea itself is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Research has explored a series of 1-phenylthioureas and 1,3-disubstituted thioureas to understand the structural requirements for this inhibitory activity. Studies have shown that while some analogues inhibit melanin formation by directly targeting tyrosinase, others appear to act through different, non-tyrosinase-related pathways. nih.gov

Another significant research trajectory is the exploration of the antioxidant properties of phenylthiourea analogues. researchgate.net The presence of N-H bonds and a phenolic ring suggests potential for radical scavenging activity. Experimental and computational studies have been performed on N-phenylthiourea and its selenium-containing analogue, N-phenylselenourea, to evaluate their antioxidant capacity. This research often involves investigating the effects of different substituent groups on the phenyl ring to modulate the antioxidant activity. researchgate.net

Furthermore, research is actively pursued in synthesizing new heterocyclic compounds using phenylthiourea derivatives as starting materials. These synthetic efforts aim to create novel molecular scaffolds with potential therapeutic applications. For example, phenylthiourea-based compounds have been used to synthesize pyrazole (B372694), thiazole, and pyran derivatives. tandfonline.com These new compounds are then often screened for their biological activities, with a particular focus on cytotoxic activity against various cancer cell lines. tandfonline.com Such studies have identified promising compounds that exhibit significant activity against cell lines like HepG2 (liver cancer) and HCT-116 (colon cancer). tandfonline.com

Table 3: Investigated Biological Activities of Phenylthiourea Analogues

Analogue Class Biological Activity Investigated Research Focus Reference(s)
1-Phenylthioureas Melanogenesis Inhibition Direct inhibition of the tyrosinase enzyme. nih.gov
1,3-Disubstituted Thioureas Melanogenesis Inhibition Inhibition of melanin formation through non-tyrosinase pathways. nih.gov
N-Phenylthiourea Antioxidant Activity Radical scavenging properties and the effect of substituents. researchgate.net
Phenylthiourea-based Heterocycles (e.g., Pyrazole, Thiazole) Cytotoxicity Anticancer activity against various human cancer cell lines. tandfonline.com
N-Substituted Phenylthioureas Enzyme Inhibition Inhibition of enzymes such as cholinesterases and carbonic anhydrases. researchgate.net

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N2O2S- B14760436 3-(Carbamothioylamino)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQJYVACDJEUDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N2O2S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Carbamothioylamino Benzoate and Its Derivates

General Synthetic Routes to Carbamothioylamino-Containing Compounds

The formation of the carbamothioylamino (or thiourea) linkage is central to the synthesis of this class of compounds. Several reliable methods have been established for this purpose, primarily involving the reaction of an amine with a source of thiocarbonyl.

Synthesis of the Core 3-(Carbamothioylamino)benzoate Scaffold

The fundamental structure of this compound is typically synthesized through the reaction of an amine precursor, ethyl 3-aminobenzoate (B8586502), with a thiocyanate (B1210189) salt. The starting material, 3-aminobenzoic acid, is commercially available and can be prepared by the reduction of 3-nitrobenzoic acid. wikipedia.org The esterification of 3-aminobenzoic acid yields ethyl 3-aminobenzoate, a common building block in these syntheses. caymanchem.combiosynth.comaxios-research.com

A prevalent method involves the in-situ generation of an acyl isothiocyanate. For instance, an acid chloride, such as 3,5-dinitrobenzoyl chloride, can be reacted with potassium thiocyanate in a suitable solvent like acetone. nih.gov The resulting 3,5-dinitrobenzoyl isothiocyanate is not isolated but is immediately reacted with an amino compound, in this case, an aminobenzoate. nih.gov A similar strategy can be applied to generate the unsubstituted core scaffold by reacting a simple benzoyl chloride with potassium thiocyanate, followed by the addition of ethyl 3-aminobenzoate and subsequent hydrolysis of the benzoyl group.

Another common approach is the reaction of the primary amine with thiophosgene (B130339) or carbon disulfide. sigmaaldrich.com The reaction with thiophosgene, in the presence of a base, directly yields the corresponding isothiocyanate, which can then be reacted with ammonia (B1221849) or another amine to form the thiourea (B124793). sigmaaldrich.com Alternatively, primary amines react with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can be subsequently treated with a desulfurylation agent to afford the isothiocyanate. sigmaaldrich.com

Starting MaterialReagent(s)Key IntermediateProductRef
Ethyl 3-aminobenzoate1. Benzoyl Chloride, KSCN 2. HydrolysisBenzoyl isothiocyanateThis compound nih.gov
Ethyl 3-aminobenzoateCS₂, Base, Desulfurylating agent3-(Isothiocyanato)benzoateThis compound sigmaaldrich.com

Diversification Strategies for Structural Analogues

Diversification of the this compound scaffold is readily achieved by modifying the reactants in the synthetic scheme. The most straightforward strategy is the reaction of ethyl 3-aminobenzoate with a wide array of pre-synthesized or commercially available isothiocyanates (R-N=C=S). This approach allows for the introduction of various alkyl, aryl, or heterocyclic substituents at the N' position of the thiourea linkage.

The synthesis of these diverse isothiocyanates often starts from the corresponding primary amines (R-NH₂). A general one-pot protocol involves reacting the primary amine with carbon disulfide (CS₂) in an aqueous solution of potassium carbonate to generate a dithiocarbamate intermediate. prepchem.com This intermediate is then treated with a desulfurylation reagent, such as cyanuric chloride (TCT), to yield the desired isothiocyanate. prepchem.com This method is effective for a broad range of primary alkyl and arylamines, including those with electron-withdrawing groups. prepchem.com

For example, new thiourea derivatives bearing a benzodioxole moiety have been synthesized by reacting 5-isothiocyanatobenzodioxole with various amino compounds, demonstrating the utility of this diversification strategy. eurjchem.com

Targeted Synthesis of Substituted this compound Analogues

More complex analogues can be generated by introducing substituents at various positions on the parent molecule, either on the benzoate (B1203000) ring or by modifying the thiourea linker itself.

Introduction of Varied Substituents on the Benzoate Ring

To introduce substituents onto the aromatic ring of the benzoate moiety, the synthesis begins with a substituted 3-aminobenzoic acid. These starting materials can be prepared through standard aromatic chemistry techniques. For example, 4-(2-acetaminoethyl)-benzoic acid can be nitrated to produce 4-(2-acetaminoethyl)-3-nitro-benzoic acid, which is then reduced to yield 4-(2-acetaminoethyl)-3-amino-benzoic acid. researchgate.net This substituted aminobenzoic acid can then be esterified and carried forward in the thiourea synthesis as described previously. This allows for the placement of various functional groups, such as alkyl, nitro, or halo groups, on the benzene (B151609) ring, thereby systematically modifying the electronic and steric properties of the final compound. The synthesis of precursors like 3-chlorobenzoic acid is also well-documented. researchgate.net

Modifications of the Carbamothioylamino Linkage

The thiourea linkage is not merely a passive linker; it can be chemically modified to create further derivatives. A common modification is the S-alkylation of the thiourea group. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiourea attacks an alkyl halide, forming a stable S-alkylisothiouronium salt. amanote.com This transformation alters the chemical properties of the linker, changing it from a thiocarbonyl to an isothiourea moiety. For example, Carbamidoylthio(phenyl)methyl benzoate can be synthesized by reacting a 1-chloro ester with thiourea. wikipedia.org

Furthermore, the thiourea moiety can serve as a precursor for the construction of various heterocyclic rings. Cyclocondensation reactions of thioureas or their intermediates are widely used. For instance, reacting ethyl 2-thiocyanatoacetoacetate, which can be synthesized from ethyl 2-chloroacetoacetate and potassium thiocyanate, with hydrazines leads to the formation of 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. semanticscholar.org Similarly, 2-amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid, proceeding through an acylation and subsequent cyclodehydration.

Hybridization with Other Biologically Active Scaffolds (e.g., pyrazole (B372694), quinoline, benzimidazole (B57391), thiophene (B33073), benzamides)

A powerful strategy in drug discovery is the hybridization of different pharmacophores to create a single molecule with potentially synergistic or multi-target activities. The this compound scaffold is an excellent candidate for such molecular hybridization.

Benzamides: Hybrid molecules incorporating both benzamide (B126) and thiourea functionalities have been synthesized. nih.gov Typically, a substituted aminobenzamide is reacted with an isothiocyanate. For instance, 3-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is prepared from the corresponding starting materials, linking a benzamide and a sulfonamide through the thiourea bridge.

Benzimidazoles: Benzimidazole-thiourea hybrids can be synthesized by reacting 2-aminobenzimidazole (B67599) with an appropriate isothiocyanate. Conversely, an isothiocyanato-benzimidazole derivative can be prepared and subsequently reacted with ethyl 3-aminobenzoate. The synthesis of the benzimidazole core itself often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. axios-research.com

Thiazoles and Thiophenes: The synthesis of thiophene-containing hybrids can be achieved through various established methods for thiophene construction, followed by functionalization and coupling. For example, a thiophene carrying an amino group can be reacted with an isothiocyanatobenzoate. The synthesis of substituted thienylboronic acids provides a route to functionalized thiophenes that can be used in cross-coupling reactions to build more complex hybrid structures.

Pyrazoles: Pyrazole-containing hybrids are also accessible. Pyrazoles can be synthesized via several routes, including the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or through cycloaddition reactions. semanticscholar.org An amino-substituted pyrazole can then be converted into a thiourea by reaction with an isothiocyanatobenzoate, or a pyrazole isothiocyanate can be reacted with ethyl 3-aminobenzoate.

The general synthetic approach for these hybrids involves preparing the two distinct heterocyclic synthons, one bearing an amine and the other an isothiocyanate, and then coupling them to form the central thiourea linkage.

Hybrid ScaffoldGeneral Synthetic StrategyExample PrecursorsRef
BenzamideReaction of an aminobenzamide with an isothiocyanate3-Aminobenzamide, Aryl isothiocyanate
BenzimidazoleReaction of an aminobenzimidazole with an isothiocyanatobenzoate2-Aminobenzimidazole, Ethyl 3-isothiocyanatobenzoate axios-research.com
ThiopheneReaction of an aminothiophene with an isothiocyanatobenzoate2-Aminothiophene, Ethyl 3-isothiocyanatobenzoate
PyrazoleReaction of an aminopyrazole with an isothiocyanatobenzoate3-Amino-5-methylpyrazole, Ethyl 3-isothiocyanatobenzoate semanticscholar.org

Spectroscopic and Structural Characterization of 3 Carbamothioylamino Benzoate Systems

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is indispensable for the thorough characterization of 3-(carbamothioylamino)benzoate systems. These techniques provide detailed insights into the molecular framework, enabling precise structural assignment and conformational analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy in Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the conformational aspects of this compound and its analogs. The vibrational frequencies of key bonds provide a molecular fingerprint.

In related thiourea (B124793) derivatives, characteristic absorption bands are observed. For instance, in N,N,N'-trisubstituted thioureas, the C=S stretching vibration is found in the region of 700-600 cm⁻¹, often coupled with other vibrations. nih.gov For 1,3-diphenyl thiourea, a band with C=S stretching character is observed at 808 cm⁻¹. researchgate.net The N-H stretching vibrations in thioureas typically appear in the range of 3100-3400 cm⁻¹. In 1,3-diphenyl thiourea, the N-H bond lengths are reported to be 1.0110 Å and 1.0134 Å. researchgate.net

For benzoylthioureido derivatives, such as 4-[3-(3,4-dichlorobenzoyl)thioureido]benzoic acid, the FT-IR spectrum shows distinct peaks for N-H stretching (3290 cm⁻¹, broad), C=O stretching (1678 and 1654 cm⁻¹), and C=S stretching (1523 cm⁻¹). nih.gov Similarly, ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate exhibits N-H stretching around 3350-3360 cm⁻¹, ester C=O stretching at 1740 cm⁻¹, amide C=O at 1665 cm⁻¹, and C=S at 1535 cm⁻¹. nih.gov The spectrum of benzoic acid itself shows a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding. nist.gov

Based on these analogous compounds, the FT-IR spectrum of this compound would be expected to show characteristic absorptions for N-H, C=O (from the carboxylic acid), and C=S groups.

Table 1: Expected FT-IR Data for this compound based on Analogous Compounds

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound(s)Citation
O-H (Carboxylic Acid)~3300-2500 (broad)Benzoic acid nist.gov
N-H (Thiourea)~3400-3100Benzoylthioureido derivatives nih.gov
C=O (Carboxylic Acid)~1700-1680Benzoic acid nist.gov
C=S (Thiourea)~1540-1520Benzoylthioureido derivatives nih.gov
Aromatic C-H~3100-3000Benzoic acid derivatives rsc.orgrsc.org
Aromatic C=C~1600-1450Benzoic acid derivatives rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for the definitive structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the aromatic protons of the benzoate (B1203000) ring, a complex splitting pattern is expected in the range of 7.0-8.5 ppm. In related compounds like 3-chlorobenzoic acid, the aromatic protons appear as multiplets in this region. rsc.orgrsc.org The protons of the thiourea group (NH and NH₂) would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. In 4-[3-(3,4-dichlorobenzoyl)thioureido]benzoic acid, the NH protons are observed as singlets at 11.91 ppm and 12.56 ppm, which are exchangeable with D₂O. nih.gov The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S), and the carbons of the benzene (B151609) ring. The carbonyl carbon (C=O) of the benzoic acid moiety is anticipated to resonate around 167-173 ppm. rsc.org The thiocarbonyl carbon (C=S) in thiourea derivatives typically appears further downfield, in the range of 176-183 ppm. nih.govnih.gov The aromatic carbons would produce a set of signals between 115 and 140 ppm.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Reference Compound(s)Citation
¹HAromatic C-H7.0 - 8.53-Chlorobenzoic acid, Benzoylthioureido derivatives nih.govrsc.orgrsc.org
¹HN-H (Thiourea)9.0 - 12.5 (broad)Benzoylthioureido derivatives nih.govmdpi.com
¹HO-H (Carboxylic Acid)> 10 (broad)Benzoic acid derivatives rsc.org
¹³CC=O (Carboxylic Acid)167 - 173Benzoic acid derivatives rsc.org
¹³CC=S (Thiourea)176 - 183Benzoylthioureido derivatives nih.govnih.gov
¹³CAromatic C115 - 140Benzoic acid derivatives rsc.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) would confirm the molecular formula.

The fragmentation of related benzoylthioureido derivatives provides insight into the expected fragmentation of the target compound. For instance, in the mass spectrum of 3,4-dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide, the molecular ion peak is observed, along with peaks corresponding to the isotopic distribution of chlorine. nih.gov The fragmentation of thiobenzoic acid shows a base peak corresponding to the benzoyl cation [C₆H₅CO]⁺ at m/z 105, and a significant peak for the phenyl cation [C₆H₅]⁺ at m/z 77. chemicalbook.com For 3-methylbenzoic acid, the molecular ion is observed at m/z 136, with major fragments at m/z 119 ([M-OH]⁺) and m/z 91 ([M-COOH]⁺). nist.gov

For this compound, fragmentation would likely involve the loss of small molecules such as water (H₂O), carbon dioxide (CO₂), and isothiocyanic acid (HNCS). Key fragments would be expected for the aminobenzoic acid moiety and the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from the benzoic acid and thiourea chromophores.

Benzoic acid in an acidic aqueous solution exhibits absorption bands around 230 nm and 273 nm. rsc.org 3-Aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com Thiourea itself has absorption maxima at 196 nm and 236 nm in an acidic mobile phase. rsc.org The electronic spectra of tris(β-diketonato)iron(III) complexes with thienyl groups show maximum absorption wavelengths in the range of 270-380 nm. nih.gov The combination of the benzoic acid and thiourea moieties in this compound is likely to result in absorption bands in the UV region, with potential shifts due to the electronic interaction between the two groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound is readily available, the structures of related compounds provide valuable predictive information.

The crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, a ureido analog, reveals a non-coplanar arrangement between the pyridine (B92270) and benzene rings, linked by the ureido moiety. researchgate.net The structure is stabilized by intermolecular hydrogen bonds. Similarly, the crystal structures of N,N,N'-trisubstituted thioureas show the influence of different substituents on the delocalization of the thiourea C-N and C=S bonds, leading to the formation of infinite chains or hydrogen-bonded pairs. nih.gov In the solid state, it is highly probable that this compound molecules would form dimers through hydrogen bonding between the carboxylic acid groups, a common feature in the crystal structures of benzoic acid and its derivatives. researchgate.net Further intermolecular hydrogen bonding involving the thiourea group would also be expected, leading to a complex three-dimensional network. The analysis of a synthesized indolyl-triazolo-thiadiazole hybrid revealed that its packing is dominated by N···H, S···H, C···C, and S···C non-covalent interactions. mdpi.com

Computational and Theoretical Investigations of 3 Carbamothioylamino Benzoate Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While specific molecular dynamics (MD) simulations focusing solely on 3-(Carbamothioylamino)benzoate are not extensively documented in publicly available literature, the conformational dynamics and stability of closely related thiourea (B124793) and aminobenzoate derivatives have been the subject of numerous computational investigations. These studies provide valuable insights into the likely behavior of the this compound system. MD simulations are a powerful computational tool for exploring the macroscopic properties of molecular systems as a result of inter- and intramolecular forces acs.org.

Thiourea derivatives, in particular, have been shown to exhibit a range of conformational possibilities, largely dictated by the nature of their substituent groups. For instance, investigations into disubstituted thiourea compounds, where phenyl rings and aryl halides act as substituents, have revealed the potential for polymorphism. Using density functional theory (DFT) calculations, it has been shown that different structural arrangements, such as cis-trans (CT) and trans-trans (TT) configurations, may coexist. Energetic analyses of these compounds indicate that while both configurations can be stable, the specific substituents influence which conformation is more favorable researchgate.netugm.ac.id. The phenyl-substituted molecules, for example, tend to be more flexible researchgate.net.

In the context of drug design and molecular recognition, MD simulations have been employed to study the interaction of thiourea derivatives with biological targets. For example, in a study screening thiourea derivatives as potential inhibitors of the SARS-CoV-2 spike protein's receptor-binding domain (RBD), MD simulations were conducted for 200 nanoseconds. The results of these simulations, including binding free-energy analysis, demonstrated that active compounds formed strong interactions with the RBD, with significant binding energies. The stability of these interactions was assessed using metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) acs.org.

The conformational behavior of the system can be analyzed through various tools, including RMSD, RMSF, hydrogen bond analysis, and secondary structure analysis acs.org. For instance, the binding of an active thiourea derivative to the RBD of the spike protein resulted in a notable increase in the RMSF in key regions, indicating a change in the conformational dynamics of the active site residues upon ligand binding acs.org.

Similarly, MD simulations have been instrumental in understanding the stability of different polymorphic forms of aminobenzoic acid derivatives in aqueous environments. Studies on para-amino benzoic acid (PABA) have utilized simulations to investigate the lifetime and stability of molecular clusters of its polymorphic forms at various temperatures. These simulations revealed that at lower temperatures, the molecular clusters remain ordered, while at higher temperatures, they become partially disordered, eventually losing long-range order and resembling liquid drops researchgate.net.

The following tables present representative data from MD simulations of thiourea derivatives, illustrating the types of information that can be obtained from such computational studies.

Table 1: Representative Binding Energy Data from MD Simulations of a Thiourea Derivative (BB IV-46) with the SARS-CoV-2 Spike Protein RBD

ParameterValue (kJ/mol)
van der Waals Energy-162.5
Electrostatic Energy-23.8
Polar Solvation Energy91.2
Nonpolar Solvation Energy-11.9
Binding Free Energy -127.0

This table is generated based on data from a study on thiourea derivatives as potential SARS-CoV-2 inhibitors and is intended to be illustrative of the data obtained from MD simulations. acs.org

Table 2: Conformational Stability Metrics from a 200 ns MD Simulation of a Thiourea Derivative-Protein Complex

MetricDescriptionObservation
RMSD Root-Mean-Square DeviationThe complex reached equilibrium after an initial fluctuation, indicating stability.
RMSF Root-Mean-Square FluctuationIncreased flexibility was observed in the protein's binding site upon ligand interaction.
Hydrogen Bonds Intermolecular H-bond interactionsStable hydrogen bonds were maintained throughout the simulation, contributing to binding affinity.

This table provides a qualitative summary of typical stability metrics analyzed in MD simulations of ligand-protein complexes, based on findings from studies on thiourea derivatives. acs.org

Structure Activity Relationship Sar Investigations of 3 Carbamothioylamino Benzoate Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups a molecule requires to exert a specific biological effect. For analogues of 3-(Carbamothioylamino)benzoate, pharmacophore mapping is crucial for identifying the key features necessary for molecular recognition and binding to a biological target. nih.gov The process of developing such a model typically involves aligning a set of active compounds to identify common characteristics such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, and aromatic rings. nih.govresearchgate.net

The fundamental structure of this compound presents several important pharmacophoric features:

An aromatic ring, provided by the benzoate (B1203000) group.

A hydrogen bond acceptor, which is the carbonyl oxygen of the carboxylate.

A flexible linker in the form of the amino group.

A thiourea (B124793) moiety (—NH—C(S)—NH₂), which contains multiple hydrogen bond donors and a sulfur atom capable of various molecular interactions.

Research on structurally related compounds, including benzothiazole (B30560) and ureidobenzenesulfonamide derivatives, has indicated that biological activity often relies on the integrity and relative orientation of three primary molecular segments: a central scaffold and two terminal parts. researchgate.net In the context of this compound analogues, these segments can be identified as the substituted benzoate ring, the carbamothioyl linker, and any terminal substituents. The creation of a predictive pharmacophore model typically yields a 3D representation of these critical interaction points, which can subsequently be employed in the virtual screening of new, potentially more potent, compounds. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogues is significantly influenced by the chemical nature and placement of substituents on both the aromatic ring and the thiourea moiety.

The electronic properties (whether a group is electron-donating or electron-withdrawing) and the steric bulk of substituents are pivotal in shaping the activity of benzoate derivatives. nih.gov Structure-activity relationship studies on similar heterocyclic compounds have demonstrated that adding electron-withdrawing groups, such as halogens like bromine, can enhance biological activity. nih.gov Conversely, bulky substituents may introduce steric hindrance, which can diminish activity by preventing an optimal fit with a biological target or, in some instances, improve selectivity. nih.govnih.gov

The following interactive table illustrates the hypothetical impact of various substituents on the biological activity of this compound analogues, based on principles observed in related compound series.

CompoundSubstituent (R)Electronic EffectSteric EffectRelative Activity
1HNeutralLowBaseline
24-ClElectron-withdrawingModerate++
34-NO₂Strongly Electron-withdrawingModerate+++
44-OCH₃Electron-donatingModerate-
54-C(CH₃)₃Electron-donatingHigh--

The placement of substituents on the benzoate ring is a critical factor in determining biological activity. Altering a functional group's position—for instance, from the para to the meta or ortho position—can fundamentally change the molecule's shape, electronic distribution, and capacity to interact with its target. nih.gov

Research on substituted benzoxazole (B165842) derivatives has revealed that the position of functional groups can be more significant than their mere presence. nih.gov For example, one trimethoxyphenyl-substituted compound was found to be active, whereas its positional isomer was not, underscoring the biological target's sensitivity to the spatial arrangement of substituents. nih.gov Similarly, in a series of imidazodiazepines, substitutions at the 2'-position of a phenyl ring yielded better receptor affinity than substitutions at other positions, indicating that a specific substitution pattern is necessary for optimal binding. mdpi.com For analogues of this compound, moving the carbamothioylamino group from the 3-position to the 2- or 4-position would likely cause substantial changes in activity by altering the orientation of key interacting groups relative to the carboxylate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method for creating mathematical models that link the chemical structure of compounds to their biological activity. utm.mymdpi.com This approach is vital in drug discovery for predicting the activity of novel compounds and for optimizing the properties of lead structures. mdpi.com

The creation of a QSAR model starts with a dataset of compounds for which the biological activities are known. mdpi.com From these structures, molecular descriptors—numerical values representing the chemical and physical properties of the molecules—are calculated. nih.gov These descriptors can encode a variety of features, including topological, geometric, and electronic properties. nih.gov

Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then employed to construct a model that connects these descriptors to the observed biological activity. mdpi.comnih.gov The predictive capability of a QSAR model is evaluated using statistical metrics like the square of the correlation coefficient (R²) and the square of the cross-validation coefficient (q²). nih.govnih.gov A reliable model must also be validated with an external set of compounds that were not used in its creation, a process evaluated by the predictive correlation coefficient (r²_pred). nih.gov For instance, successful 2D and 3D-QSAR models for benzo[c]phenanthridine (B1199836) analogues have been reported with R² values ranging from 0.58 to 0.77 and q² values from 0.41 to 0.60. nih.gov Such validated models can then be utilized to screen large virtual libraries to identify promising new candidate molecules for synthesis and experimental testing. mdpi.com

A primary application of QSAR is to determine which molecular properties have the most significant impact on biological activity. mdpi.com The descriptors that are featured in the final QSAR model point to the structural elements that should be altered to enhance efficacy. These descriptors are typically grouped into several classes:

Electronic Descriptors : These describe the electronic characteristics of the molecule and include properties such as partial atomic charges, pKa, and dipole moment. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule and include descriptors like molecular volume, molar refractivity, and Taft's steric constant (Es). nih.gov

Hydrophobic Descriptors : These describe the lipophilicity of a compound, with the partition coefficient (logP) being a common example.

Topological Descriptors : These describe the atomic connectivity within the molecule.

In studies of aralkyl carboxylic acids, a combination of electronic (pKa) and steric (Es) descriptors was successfully used to predict their reactivity. nih.gov This analysis showed that electron-withdrawing characteristics enhanced reactivity while steric bulk diminished it, with both effects having comparable importance. nih.gov By interpreting the QSAR model, scientists can gain valuable insights to inform the rational design of new this compound analogues with superior activity profiles. nih.gov

Mechanisms of Action Studies at the Molecular Level

Molecular Pathways Affected by 3-(Carbamothioylamino)benzoate and its Analogues

Research into thiourea (B124793) and aminobenzoic acid derivatives has revealed their influence on several key molecular pathways. Thiourea derivatives, for instance, are recognized for their ability to inhibit various enzymes, thereby disrupting critical cellular processes. nih.govmdpi.com

One of the primary pathways affected is enzymatic activity. Analogues of this compound have been shown to inhibit a variety of enzymes, which can be crucial in the progression of several diseases. For example, certain thiourea derivatives exhibit inhibitory effects on enzymes such as α-glucosidase, which is relevant in the context of diabetes management. mdpi.com Others have demonstrated the ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. semanticscholar.org

Furthermore, the carbamate (B1207046) group, structurally related to the carbamothioyl moiety, is a known pharmacophore in drugs that target the nervous system. These compounds can influence neurotransmission by inhibiting enzymes like acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to increased levels of acetylcholine at the synapse, which is a therapeutic strategy for conditions such as myasthenia gravis and Alzheimer's disease. nih.gov

In the realm of antimicrobial action, derivatives of benzoic acid have been found to interfere with microbial growth. Some of these compounds have shown promising inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species. nih.gov The precise molecular pathways for this antimicrobial activity can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The table below summarizes the molecular pathways and biological activities observed for analogues of this compound.

Compound ClassAffected Molecular Pathway/TargetObserved Biological Activity
Thiourea Derivativesα-Glucosidase InhibitionAntidiabetic mdpi.com
Thiourea DerivativesUrease InhibitionPotential Anti-ulcer semanticscholar.org
Carbamate DerivativesAcetylcholinesterase (AChE) InhibitionNeuromodulatory nih.gov
Benzoic Acid DerivativesMicrobial Enzyme/Membrane DisruptionAntimicrobial nih.gov
Acylthiourea DerivativesVarious (e.g., antiviral targets)Antiviral, Anticancer semanticscholar.org

Ligand-Protein Interaction Profiling

The efficacy of a drug is fundamentally determined by its binding affinity and selectivity towards its protein target. Molecular docking is a computational technique widely used to predict and analyze these interactions for derivatives of thiourea and benzoic acid. mdpi.com This method models the interaction between a small molecule (the ligand) and a protein to predict the preferred binding mode and affinity.

For thiourea derivatives, molecular docking studies have elucidated the key interactions that drive their inhibitory activity. For instance, in the inhibition of α-glucosidase, docking studies have revealed that the thiourea moiety can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. mdpi.com The specific nature of these interactions often involves the sulfur and nitrogen atoms of the thiourea group acting as hydrogen bond acceptors and donors, respectively. mdpi.com

Similarly, for acylthiourea derivatives, which have shown a broad spectrum of biological activities including antitumor and antiviral properties, docking studies have been instrumental in understanding their mechanism of action at the molecular level. semanticscholar.org These studies can reveal how substituents on the phenyl ring of the benzoic acid portion or on the thiourea group can influence binding to the target protein.

Competitive protein binding assays are another valuable tool for profiling ligand-protein interactions. nih.gov These assays measure the ability of a test compound to displace a known ligand from a target protein, providing a quantitative measure of its binding affinity. While specific data for this compound is not available, this method is a standard approach for characterizing the binding of small molecules to their protein targets. nih.gov The high protein binding affinity of structurally related compounds, such as certain UV filters, has been characterized using such methods, highlighting the importance of this parameter in understanding a compound's pharmacokinetic profile. nih.gov

Cellular Target Identification and Validation (In Vitro Models)

Identifying the specific cellular targets of a novel compound is a critical step in drug discovery. For analogues of this compound, a variety of in vitro models and techniques are employed to identify and validate their molecular targets.

Enzyme inhibitor screening is a common initial step. nih.gov A compound is tested against a panel of known enzymes to identify any inhibitory activity. For example, high-throughput screening of compound libraries against specific enzymes, such as OXA-48 β-lactamase, has led to the discovery of novel inhibitor chemotypes. nih.gov This approach could be applied to this compound to identify potential enzyme targets.

Once a potential target is identified, its relevance in a cellular context is validated using in vitro models. This often involves treating cultured cells with the compound and observing the cellular response. For instance, if a compound is hypothesized to inhibit a specific kinase, its effect on the phosphorylation of downstream substrates in a cell-based assay would be examined.

The antimicrobial activity of thiourea derivatives has been evaluated in vitro against various bacterial and fungal strains. nih.gov These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For example, certain N-acyl thiourea derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida species to assess their antimicrobial potential. nih.gov

The table below outlines the common in vitro models and techniques used for cellular target identification and validation for compounds structurally related to this compound.

TechniquePurposeExample Application
Enzyme Inhibition AssaysTo identify and quantify the inhibition of specific enzymes.Screening against a panel of kinases or proteases. nih.gov
Molecular DockingTo predict and analyze the binding of a ligand to a protein target.Understanding the interaction of thiourea derivatives with α-glucosidase. mdpi.com
Cell-Based AssaysTo validate the effect of a compound on a cellular pathway or process.Measuring changes in cytokine production in immune cells treated with an anti-inflammatory compound.
Minimum Inhibitory Concentration (MIC) DeterminationTo assess the antimicrobial activity of a compound.Testing thiourea derivatives against various bacterial and fungal strains. nih.gov
Competitive Protein Binding AssaysTo quantify the binding affinity of a compound to a target protein.Determining the binding of a compound to plasma proteins. nih.gov

Advanced Research Applications of 3 Carbamothioylamino Benzoate in Diverse Fields

Role in Drug Discovery and Lead Optimization

The thiourea (B124793) functional group is a significant pharmacophore in medicinal chemistry, and its incorporation into molecules like 3-(Carbamothioylamino)benzoate is a key strategy in the design of new drugs. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov

Design of Novel Therapeutic Agents

The core structure of this compound makes it a candidate for the development of various therapeutic agents. The thiourea moiety can act as a hydrogen bond donor and can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. nih.govacs.org This has been a successful strategy in the design of enzyme inhibitors for various diseases.

For instance, thiourea-containing compounds have been investigated as inhibitors of urease, a bacterial enzyme implicated in urinary tract infections and peptic ulcers. nih.govacs.org The sulfur atom of the thiourea group can interact with the nickel ions in the urease active site, leading to potent inhibition. nih.govacs.org Similarly, thiourea derivatives have been repositioned as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, with potential applications in treating hyperpigmentation disorders. nih.gov The ability of the thiourea group to interact with the copper ions in the tyrosinase active site is crucial for its inhibitory activity. nih.gov

The benzoic acid portion of this compound offers a point for further chemical modification, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This adaptability is a valuable asset in the lead optimization phase of drug discovery.

Development of Chemical Probes

While specific research on this compound as a chemical probe is not widely documented, its structural features suggest potential in this area. Chemical probes are essential tools for studying biological systems, and the thiourea group can be functionalized to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), without significantly altering its binding properties. Such modified molecules could be used to identify and study the biological targets of thiourea-based drugs, contributing to a better understanding of their mechanisms of action.

Applications in Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of functional materials with specific binding or catalytic properties.

Development of Novel Adsorbent Materials

The thiourea group is known for its ability to chelate heavy metal ions. This property has been exploited in the development of adsorbent materials for environmental remediation. researchgate.net Thiourea-functionalized polymers and resins have shown high efficiency in removing toxic heavy metals like mercury from industrial wastewater. researchgate.net The sulfur atom in the thiourea moiety has a strong affinity for soft metal ions, leading to selective and effective adsorption. researchgate.netresearchgate.net Consequently, materials incorporating this compound could be designed as effective adsorbents for heavy metal ion sequestration.

Use in Catalysis Research

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.org These "green" catalysts are metal-free, non-toxic, and can operate under mild reaction conditions. wikipedia.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic centers, such as carbonyl groups, facilitating a variety of organic transformations. wikipedia.org While specific catalytic applications of this compound have not been extensively reported, its structure suggests it could function as a bifunctional catalyst, with the thiourea group providing the catalytic activity and the carboxylic acid group potentially influencing substrate recognition or solubility.

Integration into Hybrid Organic-Inorganic Complexes

The ability of the thiourea group to coordinate with metal ions also makes this compound a suitable ligand for the synthesis of hybrid organic-inorganic complexes. nih.gov The synthesis of metal complexes with biologically active ligands can lead to new materials with enhanced or novel properties, including improved therapeutic efficacy or catalytic activity. researchgate.net The benzoic acid group can also participate in the formation of coordination polymers or metal-organic frameworks (MOFs), further expanding the potential applications of these hybrid materials.

Environmental Applications (Research-Oriented Focus on Chemical Interactions)

The structural components of this compound, namely the benzoate (B1203000) and thiourea moieties, suggest potential for interactions with metal ions and surfaces, which are key characteristics for applications such as corrosion inhibition and heavy metal sensing. Benzoate and its derivatives are known to act as corrosion inhibitors for various metals and alloys, including steel. This inhibition is often achieved through the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the electrochemical processes of corrosion. The mode of adsorption, whether through physisorption or chemisorption, and the resulting efficiency of inhibition depend on the specific molecular structure, the metal substrate, and the environmental conditions.

Similarly, the thiourea group within the this compound structure is a well-known ligand for heavy metal ions. This suggests a potential application in the development of chemical sensors for the detection of environmentally significant heavy metals. The interaction would likely involve the formation of a coordination complex between the sulfur and nitrogen atoms of the thiourea group and the metal ion.

While these potential applications can be inferred from the functional groups present in this compound, dedicated research to elucidate the specific mechanisms, efficiencies, and practical viability of this compound in environmental applications has not been found in the available scientific literature. Therefore, detailed research findings and data tables on the environmental applications of this compound cannot be provided at this time. Further experimental investigation is required to explore and substantiate these potential uses.

Future Research Directions and Unexplored Avenues

Expanding the Chemical Space of 3-(Carbamothioylamino)benzoate Analogues

A primary and highly promising avenue for future research lies in the systematic expansion of the chemical space around the this compound scaffold. The core structure presents multiple sites for chemical modification, each offering the potential to modulate the compound's physicochemical properties and biological activity. Key strategies for analogue development would include:

Substitution on the Phenyl Ring: Introduction of various functional groups (e.g., electron-donating, electron-withdrawing, and lipophilic groups) at different positions on the benzoate (B1203000) ring could significantly influence the molecule's electronic distribution and steric profile. This, in turn, could enhance target binding affinity and selectivity.

Derivatization of the Thiourea (B124793) Moiety: The nitrogen atoms of the thiourea group are amenable to substitution with a wide array of alkyl, aryl, and heterocyclic moieties. This would allow for the creation of a diverse library of N-substituted and N,N'-disubstituted analogues, potentially leading to compounds with improved pharmacokinetic properties.

Modification of the Carboxylate Group: Esterification or amidation of the carboxylic acid function could serve as a prodrug strategy to enhance bioavailability. Furthermore, bioisosteric replacement of the carboxylate with other acidic functional groups, such as tetrazoles, could lead to novel compounds with altered metabolic stability and target interactions.

A systematic exploration of these modifications would generate a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective derivatives.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A critical area for future investigation is the detailed elucidation of the molecular mechanisms through which this compound and its analogues exert their biological effects. The thiourea functional group is known to be a versatile hydrogen bond donor and can participate in various non-covalent interactions with biological macromolecules. Moreover, its ability to chelate metal ions is a well-documented property of related compounds.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein targets of this compound. Once identified, these targets would need to be validated to confirm their role in the compound's observed biological activity.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the interaction of the compound with its molecular target(s). This could involve transcriptomic and proteomic studies to map the cellular response to treatment.

Enzyme Inhibition Kinetics: For analogues that demonstrate inhibitory activity against specific enzymes, detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A thorough understanding of the molecular mechanisms will be instrumental in optimizing the therapeutic potential of this class of compounds and identifying potential biomarkers for patient stratification.

Novel Synthetic Methodologies for Enhanced Efficiency

Potential areas for innovation include:

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of precise control over reaction parameters, leading to improved yields and purity. Flow synthesis can also facilitate the safe handling of potentially hazardous reagents and intermediates.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions. Its application to the synthesis of this compound derivatives could lead to a significant reduction in reaction times and potentially enable reactions that are not feasible under conventional heating.

Catalytic Methods: The development of novel catalysts for the key bond-forming reactions in the synthesis of these compounds could lead to more efficient and environmentally friendly processes. This could include the use of organocatalysis or transition-metal catalysis.

These advanced synthetic approaches would not only streamline the production of existing compounds but also facilitate the rapid generation of diverse chemical libraries for biological screening.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of novel this compound analogues with improved properties can be significantly accelerated by the integration of advanced computational and experimental techniques. This synergistic approach allows for the in silico prediction of molecular properties and biological activities, thereby prioritizing the synthesis and testing of the most promising candidates.

Future research in this domain should involve:

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues. Molecular dynamics simulations can then be employed to assess the stability of the ligand-protein complex and to understand the key interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models based on a dataset of synthesized analogues and their corresponding biological activities, it is possible to identify the key structural features that are important for activity. These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: This approach can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can then be used as a template for the design of new molecules with a higher probability of being active.

By leveraging these computational tools in an iterative cycle of design, synthesis, and testing, the drug discovery and development process for this class of compounds can be made more efficient and cost-effective.

Q & A

Q. What are the recommended synthetic routes for 3-(Carbamothioylamino)benzoate derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves coupling 3-aminobenzoate precursors with isothiocyanates in anhydrous DMF or THF under basic conditions (e.g., triethylamine) at 60–80°C for 12–24 hours. Cyclization reactions using thiourea derivatives or thiosemicarbazide in ethanol under reflux (78°C) are also effective. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and inert atmosphere (argon) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound compounds?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (δ 9.5–11.5 ppm for thiourea NH protons) and ¹³C NMR (δ 175–180 ppm for C=S) confirm functional groups.
  • Mass Spectrometry: ESI-MS in positive ion mode identifies molecular ion peaks (e.g., [M+H]⁺).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) gradients at 254 nm UV detect impurities.
  • IR Spectroscopy: C=S stretches (1200–1250 cm⁻¹) validate thiourea moieties .

Q. What are the key considerations for handling and storing this compound derivatives to ensure stability?

  • Methodological Answer: Store compounds at –20°C in amber vials under argon to prevent photodegradation and oxidation. Use anhydrous solvents (e.g., DMSO) for stock solutions. Monitor stability via monthly HPLC analysis. Avoid prolonged exposure to moisture, as hydrolysis of the thiourea group can occur .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguous structural assignments in this compound derivatives?

  • Methodological Answer: SHELXL refines high-resolution data (d ≤ 0.8 Å) with anisotropic displacement parameters. For disordered thiourea groups, apply PART instructions and restraints (DFIX, SADI). Use the 'ACTA' command to validate torsional angles. Twin refinement (TWIN/BASF) addresses pseudo-merohedral twinning common in benzoate derivatives. Residual density maps (<0.3 e⁻/ų) ensure accuracy .

Q. What strategies address contradictory biological activity data in this compound analogs across different assay systems?

  • Methodological Answer:
  • Orthogonal Assays: Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (MTT) using standardized controls (e.g., doxorubicin for cytotoxicity).
  • Permeability Adjustments: Optimize logP (2.5–3.5 via ClogP) to enhance membrane penetration.
  • Binding Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target affinity discrepancies .

Q. How can computational modeling predict the bioavailability of this compound-based drug candidates?

  • Methodological Answer:
  • QSAR Models: SwissADME predicts topological polar surface area (TPSA < 140 Ų) and H-bond donors (<5) for blood-brain barrier penetration.
  • Molecular Dynamics: AMBER simulations assess lipid bilayer permeation over 100-ns trajectories.
  • ADMET Predictions: Evaluate metabolic stability via cytochrome P450 interactions (e.g., CYP3A4) .

Q. What methodological improvements enhance the enantiomeric resolution of chiral this compound derivatives?

  • Methodological Answer:
  • Chiral HPLC: Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve enantiomers with hexane/isopropanol (90:10).
  • Asymmetric Synthesis: Jacobsen’s thiourea catalysis achieves >90% enantiomeric excess (ee).
  • Circular Dichroism: Monitor ee at 220–240 nm (π→π* transitions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.